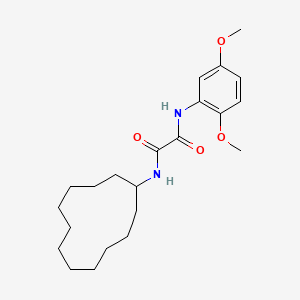
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a thiophen-2-ylmethyl group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound’s unique properties make it a candidate for use in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the thiophen-2-ylmethyl group.
5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group.
3-(3,4-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole: Has a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and thiophen-2-ylmethyl groups in 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole imparts unique chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-18-12-6-5-10(8-13(12)19-2)15-16-14(20-17-15)9-11-4-3-7-21-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCVYMDZBLWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4005019.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4005021.png)


![3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005047.png)
![benzyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4005070.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005072.png)
![3-[bis(1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B4005078.png)
![7-[(2-CHLORO-6-FLUOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4005085.png)
![N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4005089.png)
![4-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005093.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005094.png)
![1-[4-(2,4-Dimethylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4005102.png)
![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005105.png)
